9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an opioid compound with a molecular formula of C18H21NO4 and a molecular weight of 315.36 g/mol . This compound is part of the codeine family and is known for its analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol typically involves the hydroxylation of codeine. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 10-oxo-codeine.
Reduction: Reduction reactions can convert it back to codeine.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: 10-oxo-codeine
Reduction: Codeine
Substitution: Various substituted codeine derivatives.
Scientific Research Applications
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is similar to that of codeine. It acts as an agonist at the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby providing analgesic effects . The compound also undergoes O-demethylation to form morphine, which contributes to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Codeine: The parent compound, known for its analgesic and antitussive properties.
Hydrocodone: A semi-synthetic opioid derived from codeine, used for pain relief and cough suppression.
Oxycodone: Another semi-synthetic opioid, more potent than codeine, used for managing moderate to severe pain.
Uniqueness
9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol is unique due to its specific hydroxylation at the 10th position, which alters its pharmacokinetic and pharmacodynamic properties compared to other codeine derivatives. This modification can influence its binding affinity to opioid receptors and its metabolic pathway .
Properties
CAS No. |
1777-89-5 |
---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-diol |
InChI |
InChI=1S/C18H21NO4/c1-19-8-7-18-10-4-5-11(20)17(18)23-16-12(22-2)6-3-9(13(16)18)15(21)14(10)19/h3-6,10-11,14-15,17,20-21H,7-8H2,1-2H3/t10-,11-,14-,15?,17-,18-/m0/s1 |
InChI Key |
ZDGQZOCAKDGPRA-NMDMOAIDSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1C(C5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O)O |
SMILES |
CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O |
Canonical SMILES |
CN1CCC23C4C1C(C5=C2C(=C(C=C5)OC)OC3C(C=C4)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.